molecular formula C27H30O14 B12370229 Farobin A

Farobin A

Cat. No.: B12370229
M. Wt: 578.5 g/mol
InChI Key: UKNXXFWLEJRJCY-NCJQNZQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Farobin A is a natural compound known for its antibacterial, antioxidant, and anti-inflammatory activities. It is effective against Streptococcus mutans and Streptococcus sobrinus, and it shows anti-inflammatory activity on cytokines IL-6 and TNF-α .

Preparation Methods

Synthetic Routes and Reaction Conditions

Farobin A is typically isolated from natural sources, particularly from plants like Zea mays. The synthetic routes for this compound involve extraction and purification processes that utilize solvents such as methanol and ethanol. The compound is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials followed by purification. The process includes steps like solvent extraction, filtration, and chromatographic separation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Farobin A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Farobin A has a wide range of scientific research applications:

Mechanism of Action

Farobin A exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Farobin A is unique compared to other similar compounds due to its specific combination of antibacterial, antioxidant, and anti-inflammatory properties. Similar compounds include:

    Farobin B: Another flavonoid with similar antibacterial and antioxidant activities.

    Tricin-5-O-glucopyranoside: Known for its antioxidant properties.

    Luteolin-6-C-glucopyranoside (Homoorientin): Exhibits strong antioxidant activity.

This compound stands out due to its balanced and potent activities across multiple biological functions, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

IUPAC Name

6-[(2R,4S,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O14/c1-9-22(33)14(32)6-16(38-9)21-18(40-27-26(37)25(36)23(34)19(8-28)41-27)7-17-20(24(21)35)13(31)5-15(39-17)10-2-3-11(29)12(30)4-10/h2-5,7,9,14,16,19,22-23,25-30,32-37H,6,8H2,1H3/t9-,14+,16-,19-,22+,23-,25+,26-,27-/m1/s1

InChI Key

UKNXXFWLEJRJCY-NCJQNZQYSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.